
N-cyclopropyl-4,6-dimethyl-1H-indole-2-carboxamide
Overview
Description
N-cyclopropyl-4,6-dimethyl-1H-indole-2-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s as part of a research program to develop new drugs for the treatment of pain and inflammation. Since then, it has been extensively studied for its pharmacological properties and potential therapeutic applications.
Scientific Research Applications
Anticancer and Antimicrobial Activity :
- Indole-pyrimidine hybrids, including derivatives of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide, have been synthesized and evaluated for their in vitro anticancer activity against various cancer cells. Some compounds showed significant growth inhibition, and the presence of fluoro/chloro groups enhanced their antimicrobial activity (Gokhale, Dalimba, & Kumsi, 2017).
Allosteric Modulation of Dopamine D2 Receptor :
- The compound has been involved in the discovery of negative allosteric modulators of the dopamine D2 receptor. This research is significant for understanding the pharmacology of the dopamine system (Mistry et al., 2015).
Synthesis of Complex Organic Compounds :
- Studies have focused on the synthesis of various organic compounds, such as indolo[3,2-b]-1,5-benzothiazepinones and pyrido[3,4-b]indol-1-ones, using N-alkylated indole-2-carboxamide derivatives. These compounds have potential applications in diverse chemical syntheses (Eggers et al., 2007; La Regina et al., 2014).
Modulation of Cannabinoid Receptor 1 (CB1) :
- Research into the optimization of chemical functionalities of indole-2-carboxamides has led to the development of potent allosteric modulators for the cannabinoid type 1 receptor (CB1). This is important for the development of drugs targeting the endocannabinoid system (Khurana et al., 2014).
Potential Antituberculosis Agents :
- Indole-2-carboxamides have been identified as a new class of antituberculosis agents, demonstrating promising in vitro and in vivo efficacy (Kondreddi et al., 2013).
properties
IUPAC Name |
N-cyclopropyl-4,6-dimethyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-8-5-9(2)11-7-13(16-12(11)6-8)14(17)15-10-3-4-10/h5-7,10,16H,3-4H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMGMGSXLGHEDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C(=O)NC3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



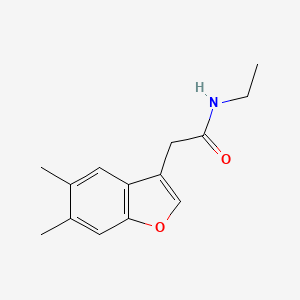
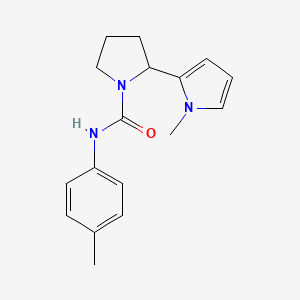
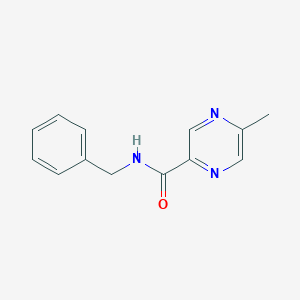
![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
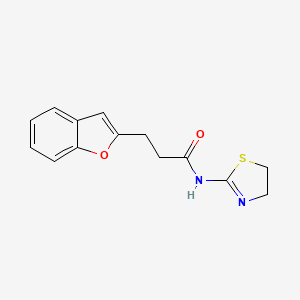
![N-[3-(benzimidazol-1-yl)propyl]-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide](/img/structure/B7454956.png)
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7454965.png)
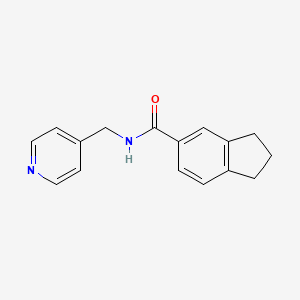
![N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7454975.png)

![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)
![5-[2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7455008.png)
